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For Researchers, Scientists, and Drug Development Professionals

Introduction: Canagliflozin, marketed as Invokana, is a cornerstone in the management of type

2 diabetes mellitus (T2DM).[1][2] As the first sodium-glucose co-transporter 2 (SGLT2) inhibitor

approved by the U.S. Food and Drug Administration (FDA) in March 2013, it represents a

significant advancement in oral antihyperglycemic therapy.[3][4] Developed by Mitsubishi

Tanabe Pharma and marketed by Janssen, Canagliflozin offers an insulin-independent

mechanism of action, providing glycemic control alongside benefits in weight management and

cardiovascular health.[4] This technical guide provides an in-depth exploration of the discovery,

synthesis, and mechanism of action of Canagliflozin, tailored for professionals in drug

development and research.

Discovery and Development: From Nature to
Novelty
The journey to Canagliflozin began with the natural product phlorizin, a compound isolated

from the root bark of apple trees in 1835. Phlorizin was identified as a potent but non-selective

inhibitor of both SGLT1 and SGLT2 proteins. While promising in animal models for its ability to

increase urinary glucose excretion and improve insulin sensitivity, its poor oral bioavailability

and lack of selectivity rendered it unsuitable for clinical development.

The key breakthrough in the development of SGLT2 inhibitors was the transition from O-

glucosides, like phlorizin, to C-glucosides. This structural modification replaced the
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metabolically labile O-glycosidic bond with a more stable carbon-carbon bond, enhancing the

drug's half-life and duration of action. Canagliflozin emerged from this research as a novel C-

glucoside with a distinctive thiophene ring, demonstrating high potency and selectivity for

SGLT2. This innovation led to a metabolically stable compound with pronounced anti-

hyperglycemic effects observed in preclinical studies.

Mechanism of Action: Targeting Renal Glucose
Reabsorption
Canagliflozin exerts its therapeutic effect by selectively and reversibly inhibiting SGLT2 in the

proximal renal tubules of the kidneys.[2] SGLT2 is responsible for approximately 90% of

glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3] By blocking

this transporter, Canagliflozin effectively lowers the renal threshold for glucose, leading to

increased urinary glucose excretion.[1][2] This process removes excess glucose from the body,

thereby lowering blood glucose levels in an insulin-independent manner.

This mechanism not only improves glycemic control but also contributes to weight loss due to

the caloric loss from urinary glucose excretion and a reduction in blood pressure through

osmotic diuresis.[3]
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Figure 1: Mechanism of Action of Canagliflozin.

Synthesis Process
The synthesis of Canagliflozin is a multi-step process that involves the strategic coupling of a

glucose derivative with a substituted thiophene moiety. While various synthetic routes have

been developed, a common approach involves a Friedel-Crafts reaction followed by the

coupling of key intermediates.

One patented synthesis process starts with 2-methyl-5-bromobenzoic acid, which undergoes

acylation and subsequent reaction with thiophene. Concurrently, glucose is protected to form a
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stable intermediate. These two key fragments are then coupled, followed by deprotection steps

to yield the final Canagliflozin molecule. Isotope-labeled versions of Canagliflozin, for use in

metabolic studies, have also been synthesized, starting from labeled glucose.

2-Methyl-5-bromobenzoic Acid Acylation & Friedel-Crafts
with Thiophene

Glucose Hydroxyl Protection

Coupling Reaction Canagliflozin
Deprotection
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Figure 2: Generalized Synthesis Workflow for Canagliflozin.

Experimental Protocols: Key Methodologies
The development of Canagliflozin involved a range of in vitro and in vivo studies to characterize

its efficacy and safety.

SGLT2 Inhibition Assay: To determine the inhibitory potency of Canagliflozin, cell-based

assays using CHO (Chinese Hamster Ovary) cells stably expressing human SGLT2 are

commonly employed. The uptake of a radiolabeled glucose analog, such as ¹⁴C-α-

methylglucopyranoside (AMG), is measured in the presence and absence of varying

concentrations of the inhibitor. The concentration of Canagliflozin that inhibits 50% of the

glucose uptake (IC₅₀) is then calculated.

In Vivo Efficacy Studies: Animal models of T2DM, such as Zucker diabetic fatty (ZDF) rats or

db/db mice, are utilized to assess the anti-hyperglycemic effects of Canagliflozin. Animals

are treated with the compound, and key parameters like blood glucose levels, HbA1c, body

weight, and urinary glucose excretion are monitored over time.

Clinical Trials: Human clinical trials are conducted in multiple phases to evaluate the safety

and efficacy of Canagliflozin in patients with T2DM. These are typically randomized, double-

blind, placebo-controlled studies where patients receive Canagliflozin as monotherapy or as

an add-on to other antidiabetic agents.
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Quantitative Data Summary
The clinical efficacy of Canagliflozin has been demonstrated in numerous phase 3 clinical trials.

The following tables summarize key quantitative data from these studies.

Table 1: Glycemic Control and Weight Management (26-Week Monotherapy)

Parameter Placebo
Canagliflozin 100
mg

Canagliflozin 300
mg

Change in HbA1c (%) +0.14 -0.77 -1.03

Change in Fasting

Plasma Glucose

(mg/dL)

+8.5 -26.2 -35.2

Change in Body

Weight (%)
-0.6 -2.8 -3.9

Data adapted from a

26-week, randomized,

double-blind, placebo-

controlled, phase 3

trial in subjects with

T2DM inadequately

controlled with diet

and exercise.

Table 2: Blood Pressure Reduction (26-Week Monotherapy)
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Parameter Placebo
Canagliflozin 100
mg

Canagliflozin 300
mg

Change in Systolic

Blood Pressure

(mmHg)

-0.1 -3.7 -5.4

Data adapted from a

26-week, randomized,

double-blind, placebo-

controlled, phase 3

trial in subjects with

T2DM inadequately

controlled with diet

and exercise.

Table 3: Comparison with Sitagliptin (52-Week Add-on Therapy)

Parameter Sitagliptin 100 mg Canagliflozin 300 mg

Change in HbA1c (%) -0.66 -1.03

Change in Body Weight (kg) -0.5 -2.8

Change in Systolic Blood

Pressure (mmHg)
+0.9 -5.1

Data from a 52-week,

randomized, double-blind,

active-controlled, phase 3

study in subjects with T2DM

inadequately controlled with

metformin plus sulfonylurea.

Conclusion
Canagliflozin stands as a testament to the power of rational drug design, evolving from a

natural product into a highly effective and selective therapeutic agent. Its unique, insulin-

independent mechanism of action has provided a valuable option for the management of
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T2DM, offering robust glycemic control coupled with beneficial effects on body weight and

blood pressure. The synthesis of Canagliflozin, while complex, has been optimized for large-

scale production, making this important medication widely available to patients worldwide. The

continued study of SGLT2 inhibitors like Canagliflozin is paving the way for new therapeutic

strategies in the management of metabolic and cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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